Reaction of cyclopropanamines with hypochlorite

,

Journal of Organic Chemistry,

1989,

54(8),

1815-20

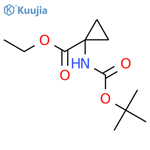

![1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid structure](https://ar.kuujia.com/scimg/cas/88950-64-5x500.png)